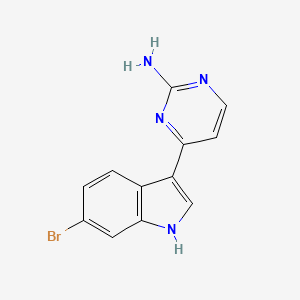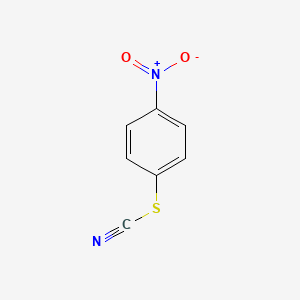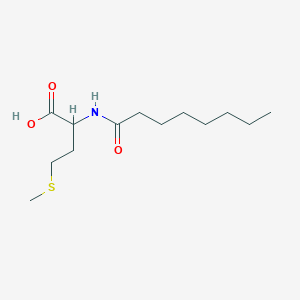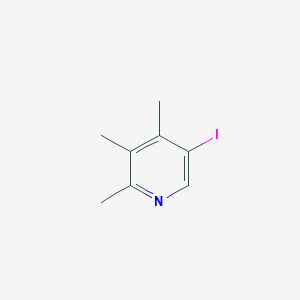
3,7-dibromo-10H-phenothiazine
Vue d'ensemble
Description
3,7-dibromo-10H-phenothiazine is a chemical compound with the molecular formula C12H7Br2NS . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 3,7-dibromo-10H-phenothiazine involves a two-fold Buchwald–Hartwig coupling of 10-hexyl 3,7-dibromo-10H-phenothiazine with a series of primary and secondary anilines and amines . The structures of the synthesized compounds were confirmed by IR spectral, 1H NMR, and elemental analysis .Molecular Structure Analysis
The molecular structure of 3,7-dibromo-10H-phenothiazine consists of a linear tricyclic system that includes two benzene rings joined by a para-thiazine ring . The molecular weight of this compound is 357.07 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3,7-dibromo-10H-phenothiazine include a Suzuki–Miyaura cross-coupling reaction . All derivatives possess two reversible oxidations at low potentials with remarkable semiquinone formation constants .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,7-dibromo-10H-phenothiazine include a molecular weight of 357.07 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The compound has a topological polar surface area of 37.3 Ų .Applications De Recherche Scientifique
- The non-planar butterfly conformation of 10H-phenothiazine suppresses intra-molecular aggregation, preventing the formation of excimers .
- Notably, a PTZAN||Zn battery based on 37DBrPTz achieved excellent stability (2000 cycles), high voltage (1.3 V), and high capacity (145 mAh g⁻¹), with an energy density of 187.2 Wh kg⁻¹ .
- Perovskite solar cells using Br-2EPT achieved impressive power conversion efficiency (PCE) of up to 22.44% (certified 21.81%) with an average fill factor close to 81%—among the top efficiencies reported for p-i-n PSCs .
- Due to its excellent electron transport properties, 37DBrPTz is a promising candidate for use in OLEDs .
Dye-Sensitized Solar Cells (DSSCs) and Energy Devices
Self-Assembled Monolayers (SAMs)
Organic Light-Emitting Diodes (OLEDs)
Polymer Materials and Cathodes
Safety and Hazards
When handling 3,7-dibromo-10H-phenothiazine, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mécanisme D'action
Target of Action
3,7-Dibromo-10H-phenothiazine, also known as thiodiphenylamine, is a symmetrically brominated derivative of 10H-phenothiazine . This compound is highly bioactive and is widely used in dye-sensitized solar cells (DSSCs) and energy devices . The primary targets of this compound are the electron-rich nitrogen and sulfur atoms, which render 10H-phenothiazine a stronger donor character than other amines .
Mode of Action
The unique non-planar butterfly conformation of the non-conjugated 10H-phenothiazine structure can sufficiently suppress intra-molecular aggregation, hence subduing the formation of excimers . This property makes it an excellent candidate for use in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Biochemical Pathways
The compound is involved in the synthesis of self-assembled monolayer (SAM) materials . These materials serve as the hole selective contact between the anode and the perovskite active layer in solar cells . The compound’s interaction with its targets leads to changes in the energy pathways, contributing to the high efficiency of these solar cells .
Pharmacokinetics
Factors such as solubility, stability, and molecular weight (357.07 g/mol for this compound ) can influence how the compound is absorbed and distributed within a system, how it is metabolized, and how it is excreted.
Result of Action
The result of the action of 3,7-dibromo-10H-phenothiazine is evident in its applications. For instance, in dye-sensitized solar cells (DSSCs), the compound contributes to achieving a power conversion efficiency (PCE) of up to 22.44% . In the context of energy devices, a PTZAN||Zn battery based on a derivative of 10H-phenothiazine showed excellent stability, high voltage, high capacity, and energy density .
Action Environment
The action, efficacy, and stability of 3,7-dibromo-10H-phenothiazine can be influenced by various environmental factors. For instance, the compound’s stability and performance in electronic devices can be affected by temperature, humidity, and light exposure. In the context of solar cells, the efficiency of the cells can be influenced by the intensity and angle of incident light. It’s also worth noting that safety measures should be taken when handling this compound to avoid inhalation, ingestion, or skin and eye contact .
Propriétés
IUPAC Name |
3,7-dibromo-10H-phenothiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2NS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVORBAXCWWFMSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC3=C(N2)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393518 | |
| Record name | 3,7-dibromo-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-dibromo-10H-phenothiazine | |
CAS RN |
21667-32-3 | |
| Record name | 3,7-dibromo-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



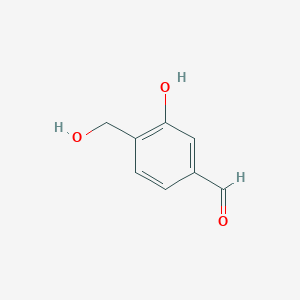
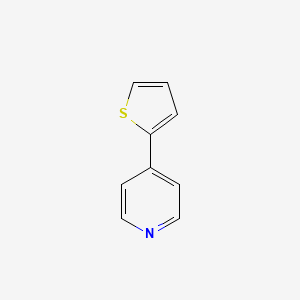
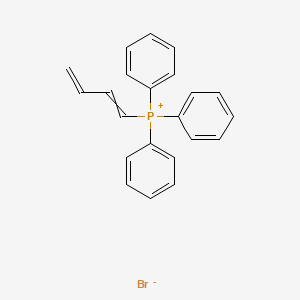
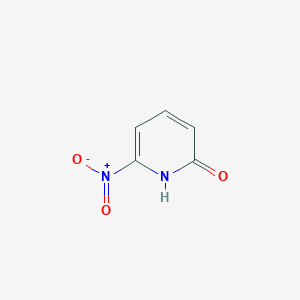
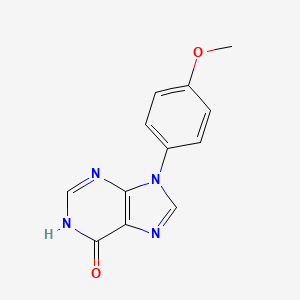

![Thieno[2,3-B]pyridin-4-amine](/img/structure/B3049638.png)

